Cas no 174603-69-1 (N-(4-benzoylphenyl)maleamic Acid)

N-(4-benzoylphenyl)maleamic acid is a specialized organic compound featuring a maleamic acid moiety linked to a benzophenone derivative. Its structure combines a reactive maleamic acid group with the photochemical properties of benzophenone, making it useful in applications such as polymer modification, crosslinking agents, and photoactive materials. The compound’s dual functionality allows for covalent bonding with nucleophiles while retaining UV-absorbing characteristics. It is particularly valued in synthetic chemistry for its ability to introduce photoreactive or crosslinkable groups into macromolecular systems. High purity and consistent performance make it a reliable intermediate for research and industrial applications in coatings, adhesives, and advanced material synthesis.
N-(4-benzoylphenyl)maleamic Acid structure
174603-69-1 structure
Product name:N-(4-benzoylphenyl)maleamic Acid
CAS No:174603-69-1
MF:C17H13NO4
MW:295.289
CID:2782423
PubChem ID:1551184

N-(4-benzoylphenyl)maleamic Acid Chemical and Physical Properties

Names and Identifiers

    • BS-47213
    • N-(4-benzoylphenyl)maleamic Acid
    • 174603-69-1
    • SMSF0004879
    • 2-Butenoic acid, 4-[(4-benzoylphenyl)amino]-4-oxo-, (2Z)-
    • BIM-0014388.P001
    • 4-(4-benzoylanilino)-4-oxo-2-butenoic acid
    • CB11045
    • NOXAGFBCQHLMOT-KHPPLWFESA-N
    • SCHEMBL8353487
    • SR-01000199514-1
    • AS-871/10004014
    • (Z)-4-((4-Benzoylphenyl)amino)-4-oxobut-2-enoic acid
    • E84778
    • NSC69705
    • SR-01000199514
    • NSC-69705
    • Inchi: InChI=1S/C17H13NO4/c19-15(10-11-16(20)21)18-14-8-6-13(7-9-14)17(22)12-4-2-1-3-5-12/h1-11H,(H,18,19)(H,20,21)/b11-10-
    • InChI Key: NOXAGFBCQHLMOT-KHPPLWFESA-N
    • SMILES: C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O

Computed Properties

  • Exact Mass: 295.08445790g/mol
  • Monoisotopic Mass: 295.08445790g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 444
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 83.5Ų
  • XLogP3: 2.3

N-(4-benzoylphenyl)maleamic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Aaron
AR0020HM-250mg
2-Butenoic acid, 4-[(4-benzoylphenyl)amino]-4-oxo-, (2Z)-
174603-69-1 98%
250mg
$190.00 2025-02-12
Aaron
AR0020HM-100mg
2-Butenoic acid, 4-[(4-benzoylphenyl)amino]-4-oxo-, (2Z)-
174603-69-1 98%
100mg
$112.00 2025-02-12
eNovation Chemicals LLC
Y1230037-1g
(Z)-4-((4-benzoylphenyl)amino)-4-oxobut-2-enoic acid
174603-69-1 95%
1g
$510 2025-02-18
eNovation Chemicals LLC
Y1230037-1g
(Z)-4-((4-benzoylphenyl)amino)-4-oxobut-2-enoic acid
174603-69-1 95%
1g
$510 2025-02-26
eNovation Chemicals LLC
Y1230037-1g
(Z)-4-((4-Benzoylphenyl)amino)-4-oxobut-2-enoic acid
174603-69-1 95%
1g
$600 2024-06-03
1PlusChem
1P00209A-1g
2-Butenoic acid, 4-[(4-benzoylphenyl)amino]-4-oxo-, (2Z)-
174603-69-1 98%
1g
$521.00 2024-06-19
Aaron
AR0020HM-1g
2-Butenoic acid, 4-[(4-benzoylphenyl)amino]-4-oxo-, (2Z)-
174603-69-1 98%
1g
$513.00 2025-02-12
1PlusChem
1P00209A-100mg
2-Butenoic acid, 4-[(4-benzoylphenyl)amino]-4-oxo-, (2Z)-
174603-69-1 98%
100mg
$112.00 2024-06-19
1PlusChem
1P00209A-250mg
2-Butenoic acid, 4-[(4-benzoylphenyl)amino]-4-oxo-, (2Z)-
174603-69-1 98%
250mg
$188.00 2024-06-19

N-(4-benzoylphenyl)maleamic Acid Related Literature

Additional information on N-(4-benzoylphenyl)maleamic Acid

Introduction to N-(4-benzoylphenyl)maleamic Acid (CAS No. 174603-69-1)

N-(4-benzoylphenyl)maleamic Acid, chemically designated as C₁₄H₁₁NO₄, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, identified by its unique CAS No. 174603-69-1, has garnered attention due to its versatile structural properties and potential applications in medicinal chemistry. The presence of both benzoyl and maleamic acid functional groups makes it a promising candidate for further exploration in drug development.

The compound's molecular structure, featuring a benzoyl group attached to a phenyl ring and a maleamic acid moiety, contributes to its reactivity and utility in synthetic pathways. Such structural features are often exploited in the design of bioactive molecules, where specific interactions with biological targets can be modulated. The benzoyl group, known for its ability to enhance lipophilicity and metabolic stability, while the maleamic acid moiety introduces polarity and potential hydrogen bonding capabilities.

In recent years, there has been a surge in research focusing on heterocyclic compounds derived from maleamic acid due to their broad spectrum of biological activities. N-(4-benzoylphenyl)maleamic Acid is no exception, as it has been investigated for its potential role in various pharmacological contexts. Studies have suggested that this compound may exhibit properties relevant to anti-inflammatory, antioxidant, and even anticancer applications. These findings are particularly intriguing given the growing demand for novel therapeutic agents with improved efficacy and reduced side effects.

The synthesis of N-(4-benzoylphenyl)maleamic Acid involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the benzoyl group at the para position of the phenyl ring is a critical step, often achieved through Friedel-Crafts acylation or other electrophilic aromatic substitution reactions. Subsequent functionalization of the maleamic acid backbone typically involves hydrolysis or oxidation processes to achieve the desired product configuration.

One of the most compelling aspects of N-(4-benzoylphenyl)maleamic Acid is its potential as a scaffold for drug discovery. By modifying its structure, researchers can explore new derivatives with tailored biological activities. For instance, appending additional functional groups or introducing structural analogs could lead to compounds with enhanced binding affinity or selectivity towards specific biological targets. This flexibility makes it an attractive molecule for medicinal chemists seeking to develop innovative treatments for various diseases.

The pharmacological profile of N-(4-benzoylphenyl)maleamic Acid has been the subject of several preclinical studies. These investigations have highlighted its ability to interact with enzymes and receptors involved in inflammatory pathways. For example, preliminary data suggest that it may inhibit the activity of cyclooxygenase (COX) enzymes, which are key players in the production of pro-inflammatory mediators like prostaglandins. Such interactions could make it a valuable candidate for developing novel anti-inflammatory drugs.

Moreover, the compound's antioxidant properties have been another area of interest. Reactive oxygen species (ROS) are known to contribute to cellular damage and are implicated in various pathological conditions, including aging and neurodegenerative diseases. By scavenging ROS or modulating antioxidant defense mechanisms, N-(4-benzoylphenyl)maleamic Acid could potentially mitigate oxidative stress and protect against tissue damage.

In conclusion, N-(4-benzoylphenyl)maleamic Acid (CAS No. 174603-69-1) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this molecule, it is likely that its role in drug development will expand further, offering hope for innovative treatments across multiple therapeutic areas.

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